molecular formula C14H21NO4 B14809003 tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)carbamate

tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)carbamate

Cat. No.: B14809003
M. Wt: 267.32 g/mol
InChI Key: GXLGBNNVRPXAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a hydroxymethylphenyl group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyethylphenyl derivative. One common method involves the use of tert-butyl carbamate and 2-hydroxy-3-(hydroxymethyl)phenyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate

Uniqueness

Tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate is unique due to the presence of both hydroxymethyl and hydroxyethyl groups, which provide it with distinct reactivity and versatility in chemical reactions. This makes it particularly useful in applications where multiple functional groups are required .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-8-7-10-5-4-6-11(9-16)12(10)17/h4-6,16-17H,7-9H2,1-3H3,(H,15,18)

InChI Key

GXLGBNNVRPXAAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C(=CC=C1)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.